2-(3,4-Difluoro-5-propoxyphenyl)ethanol
Description
2-(3,4-Difluoro-5-propoxyphenyl)ethanol is a fluorinated phenolic ethanol derivative characterized by a phenyl ring substituted with two fluorine atoms at the 3- and 4-positions and a propoxy group at the 5-position. The ethanol moiety is attached at the 2-position of the aromatic ring. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive phenolic alcohols like tyrosol and hydroxytyrosol, which are known for antioxidant and enzyme-inhibitory properties . The introduction of fluorine atoms enhances lipophilicity and metabolic stability, while the propoxy group may influence steric interactions in biological systems.
Properties
IUPAC Name |
2-(3,4-difluoro-5-propoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c1-2-5-15-10-7-8(3-4-14)6-9(12)11(10)13/h6-7,14H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWOVIGNTUNEOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC(=C1)CCO)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluoro-5-propoxyphenyl)ethanol typically involves the reaction of 3,4-difluoro-5-propoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a preferred method for large-scale synthesis. This method allows for the selective reduction of the aldehyde group to an alcohol under mild conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluoro-5-propoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(3,4-Difluoro-5-propoxyphenyl)acetic acid.
Reduction: Various alcohol derivatives.
Substitution: Compounds with substituted fluorine atoms.
Scientific Research Applications
2-(3,4-Difluoro-5-propoxyphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the development of new pharmaceuticals, particularly in the field of oncology.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluoro-5-propoxyphenyl)ethanol is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in drug discovery .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of substituted phenyl ethanol derivatives. Key structural analogues include:
- Tyrosol (2-(4-hydroxyphenyl)ethanol): A natural phenolic alcohol with antioxidant and tyrosinase-inhibitory activity.
- 2-(3-Hydroxyphenyl)ethanol: A positional isomer of tyrosol with altered enzyme-binding properties.
- 2-(4-Hydroxy-3-methoxyphenyl)ethanol: Features a methoxy group, enhancing steric bulk and electron-donating effects.
Key Observations :
Substituent Position : The 3-hydroxyphenyl derivative (2) shows higher inhibition (45%) than tyrosol (35%), suggesting meta-substitution improves activity.
Electron-Donating Groups : Methoxy substitution (4) boosts inhibition to 78%, likely due to enhanced electron density and hydrogen bonding .
Fluorine vs. Hydroxyl : Fluorine’s electronegativity reduces hydrogen-bonding capacity compared to hydroxyl groups. This may lower tyrosinase affinity but improve membrane permeability.
Pharmacokinetic and Metabolic Differences
For example:
- dFdC exhibits 65% faster membrane permeation than ara-C due to fluorine’s lipophilicity .
- Fluorinated compounds like dFdC show prolonged intracellular retention (t1/2 >16 h for dFdCTP vs. 0.7 h for ara-CTP) .
These properties suggest that fluorine substitutions in 2-(3,4-Difluoro-5-propoxyphenyl)ethanol may similarly enhance bioavailability but require validation.
Biological Activity
2-(3,4-Difluoro-5-propoxyphenyl)ethanol is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its antibacterial, anticancer, and cytotoxic effects, supported by relevant data tables and case studies.
Chemical Structure
The chemical structure of this compound is characterized by the presence of difluorophenyl and propoxy groups, which may influence its interaction with biological systems.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives with similar structures can have MIC values ranging from 40 to 50 µg/mL against various bacterial strains such as E. faecalis and K. pneumoniae .
- Inhibition Zones : Inhibition zone diameters for these compounds were comparable to standard antibiotics, demonstrating their potential as effective antibacterial agents .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies:
- IC50 Values : Compounds within the same class have shown IC50 values ranging from 7 to 20 µM against cancer cell lines . Specifically, derivatives demonstrated efficacy against pancreatic, prostate, and breast cancer cells with IC50 values as low as 1.50 µM for certain thiourea derivatives .
- Mechanism of Action : The anticancer activity is believed to be linked to the inhibition of angiogenesis and modulation of cancer cell signaling pathways .
Cytotoxicity Studies
Cytotoxicity assessments are crucial in determining the safety profile of new compounds:
- Cell Viability Assays : In vitro studies involving L929 and A549 cell lines have shown varied effects on cell viability. For example, compounds tested at concentrations of 100 µM displayed a range of viability percentages from 57% to 101% after 24 hours .
Table 1: Cytotoxicity Data
| Compound | Concentration (µM) | Cell Line | Viability (%) after 24h | Viability (%) after 48h |
|---|---|---|---|---|
| A | 200 | L929 | 75 | 83 |
| B | 100 | A549 | 84 | 90 |
| C | 50 | L929 | 81 | 74 |
| D | 12 | A549 | 107 | 96 |
Case Studies
Several case studies emphasize the biological activity of related compounds:
- Study on Antibacterial Efficacy : A study demonstrated that a compound structurally similar to this compound exhibited significant antibacterial activity against resistant strains, highlighting its potential in treating infections caused by multi-drug resistant bacteria.
- Anticancer Research : Another study focused on the compound's effects on MCF-7 breast cancer cells, revealing that it could induce apoptosis at specific concentrations, thus supporting its candidacy for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
